rel-(2S,3S)-1-cyclopropyl-2-(1-methyl-1H-imidazol-2-yl)-6-oxopiperidine-3-carboxamide

Description

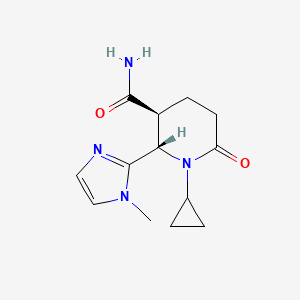

The compound rel-(2S,3S)-1-cyclopropyl-2-(1-methyl-1H-imidazol-2-yl)-6-oxopiperidine-3-carboxamide (hereafter referred to as the target compound) is a piperidine derivative featuring a 6-oxopiperidine core with a cyclopropyl group at position 1, a 1-methylimidazole substituent at position 2, and a carboxamide at position 3. Its stereochemistry (rel-(2S,3S)) suggests a relative configuration that may influence its conformational stability and biological interactions.

Properties

IUPAC Name |

(2S,3S)-1-cyclopropyl-2-(1-methylimidazol-2-yl)-6-oxopiperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O2/c1-16-7-6-15-13(16)11-9(12(14)19)4-5-10(18)17(11)8-2-3-8/h6-9,11H,2-5H2,1H3,(H2,14,19)/t9-,11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZUQEHYDNIYURQ-ONGXEEELSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C2C(CCC(=O)N2C3CC3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=CN=C1[C@@H]2[C@H](CCC(=O)N2C3CC3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(2S,3S)-1-cyclopropyl-2-(1-methyl-1H-imidazol-2-yl)-6-oxopiperidine-3-carboxamide typically involves multiple steps:

Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.

Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.

Attachment of the Imidazole Ring: The imidazole ring is attached through nucleophilic substitution reactions, where an imidazole derivative reacts with a halogenated intermediate.

Final Coupling and Amide Formation: The final step involves coupling the intermediate with a carboxylic acid derivative to form the amide bond under conditions such as peptide coupling reagents (e.g., EDC, DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

Scaling Up Reactions: Ensuring that reactions can be scaled up from laboratory to industrial scale without loss of efficiency.

Purification Techniques: Utilizing techniques such as crystallization, chromatography, and recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones or alcohols.

Reduction: Reduction reactions can target the imidazole ring or the carbonyl group in the piperidine ring, potentially forming alcohols or amines.

Substitution: The imidazole ring can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Conditions involving halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).

Major Products

Oxidation Products: Cyclopropyl ketones, cyclopropyl alcohols.

Reduction Products: Piperidine alcohols, imidazole amines.

Substitution Products: Functionalized imidazole derivatives.

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.

Material Science:

Biology and Medicine

Drug Development: Investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

Biological Probes: Used in research to study biological pathways and mechanisms.

Industry

Pharmaceuticals: Potential use in the synthesis of active pharmaceutical ingredients (APIs).

Agrochemicals: Possible applications in the development of new pesticides or herbicides.

Mechanism of Action

The mechanism of action of rel-(2S,3S)-1-cyclopropyl-2-(1-methyl-1H-imidazol-2-yl)-6-oxopiperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the piperidine ring can interact with hydrophobic pockets, leading to inhibition or modulation of enzyme activity.

Comparison with Similar Compounds

Key Observations :

Substituent Effects: The target compound’s cyclopropyl group likely enhances metabolic stability compared to the benzyl group in or the 2-methylpropyl group in , as smaller rings reduce steric hindrance and oxidative metabolism .

logP and Lipophilicity :

- The target compound’s estimated logP (~2.0–2.5) is lower than the pyridine-containing analog in (logP = 2.9865), suggesting reduced lipophilicity due to the imidazole’s polar nature.

Hydrogen Bonding: The carboxamide group in the target compound provides two hydrogen bond donors (NH₂), similar to the indole NH and carboxamide NH₂ in , which may enhance target binding but reduce blood-brain barrier penetration compared to the carboxylic acid in (one donor) .

2.2 Stereochemical and Conformational Differences

- The target compound’s rel-(2S,3S) configuration contrasts with the rel-(2R,3S) configuration in and rel-(2R,3R) in . For instance, the 1-methylimidazole in the target compound may occupy a distinct spatial region compared to the 4-methoxyphenyl group in , affecting π-π stacking interactions .

Biological Activity

rel-(2S,3S)-1-cyclopropyl-2-(1-methyl-1H-imidazol-2-yl)-6-oxopiperidine-3-carboxamide is a synthetic organic compound notable for its unique structural features, including a cyclopropyl group, an imidazole ring, and a piperidine backbone. These characteristics suggest potential biological activities that warrant detailed exploration.

This compound is characterized by the following chemical structure:

- IUPAC Name : (2S,3S)-1-cyclopropyl-2-(1-methylimidazol-2-yl)-6-oxopiperidine-3-carboxamide

- Molecular Formula : C13H18N4O2

- CAS Number : 2044706-27-4

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the piperidine ring can engage with hydrophobic pockets. This dual interaction may lead to inhibition or modulation of enzyme activities, contributing to its pharmacological effects.

Biological Activity and Pharmacological Effects

Research indicates that this compound exhibits various biological activities, including:

1. Antinociceptive Effects

Studies have shown that compounds structurally similar to this compound display significant antinociceptive properties. For example, related compounds have been tested in models of neuropathic pain and have demonstrated efficacy comparable to established analgesics like gabapentin .

2. CNS Activity

The compound's ability to penetrate the blood-brain barrier suggests potential central nervous system (CNS) effects. Its structural components may confer neuroprotective properties, making it a candidate for further investigation in neuropharmacology.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique attributes of this compound relative to similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| rel-(2S,3S)-1-cyclopropyl-2-(1-methylimidazol-5-yl)piperidin | Methyl group on imidazole | Moderate analgesic |

| rel-(2S,3S)-1-cyclopropyl-2-(1-methylimidazol-4-yl)piperidin | Different imidazole position | Reduced CNS penetration |

The presence of the methyl group on the imidazole ring and specific stereochemistry enhances binding affinity and specificity for biological targets compared to its analogs .

Case Studies and Experimental Findings

Recent studies have employed both in vitro and in vivo models to evaluate the pharmacological effects of this compound. Notable findings include:

Case Study 1: Analgesic Efficacy

In a controlled study using the "Hot/Cold plate" test, rel-(2S,3S)-1-cyclopropyl-2-(1-methylimidazol-2-yl)-6-oxopiperidine showed a statistically significant reduction in pain response compared to a placebo group. The compound maintained its analgesic effect over extended periods without inducing tolerance .

Case Study 2: Neuroprotective Properties

Another study investigated the neuroprotective effects of this compound in models of oxidative stress. Results indicated that it significantly reduced neuronal death and apoptosis markers, suggesting potential applications in neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.